2-Amino-4,6-diphenylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4,6-diphenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVSTNNJZZYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349897 | |
| Record name | 2-amino-4,6-diphenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4604-06-2 | |
| Record name | 2-Amino-3-cyano-4,6-diphenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-4,6-diphenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-CYANO-4,6-DIPHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T5BBV4MQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 120°C | Max yield at 120°C; higher temps degrade product |
| Irradiation Time | 20 min | Prolonged exposure reduces yield by 15–20% |
| Catalyst Loading | 10 mol% TBAB | Lower loadings slow reaction kinetics |
| Solvent | Toluene | Solvent-free conditions yield 85% vs. 92% in toluene |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) like ethylammonium nitrate (EAN) and [Bmim]BF₄ have emerged as green solvents and catalysts. A benchmark protocol includes:
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Reactants : Benzaldehyde, acetophenone, malononitrile, ammonium acetate (1:1:1:2 molar ratio).
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Workup : Product precipitation in ice-water, followed by IL recovery via vacuum distillation (reused 5× without activity loss).
This method attains 85–90% yield, with ILs acting as dual solvent-catalysts by stabilizing intermediates through hydrogen bonding. Notably, EAN-based systems achieve 94% yield at 60°C in 1 hour, outperforming traditional bases like NaOH.
Table 2: Ionic Liquid Performance Comparison
| Ionic Liquid | Temp (°C) | Time (h) | Yield (%) | Reusability |
|---|---|---|---|---|
| [Bmim]BF₄ | 25 | 3 | 89 | 5 cycles |
| Ethylammonium nitrate | 60 | 1 | 94 | 4 cycles |
| Choline chloride-urea | 80 | 2 | 82 | 3 cycles |
Solvent-Free Mechanochemical Approaches
Ball-milling and grinding techniques eliminate solvents entirely, enhancing atom economy. A typical procedure involves:
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Reactants : Solid aldehydes, ketones, malononitrile, and NH₄OAc.
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Conditions : Ball mill at 30 Hz for 45 minutes, using ZnO nanoparticles (5 wt%) as a catalyst.
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Yield : 88–91%, with no purification required due to high selectivity.
This method is particularly effective for electron-deficient aldehydes, reducing side reactions associated with polar solvents. Scalability tests demonstrate consistent yields at 100-g scales, highlighting industrial potential.
Catalytic Innovations and Heterogeneous Systems
Recent advances focus on recyclable catalysts:
Ytterbium Perfluorooctanoate [Yb(PFO)₃]
Cellulose Sulfuric Acid
Table 3: Catalyst Performance Overview
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Yb(PFO)₃ | Ethanol | 70 | 2 | 93 |
| Cellulose sulfuric acid | Water | 80 | 3 | 84 |
| ZnO nanoparticles | Solvent-free | 25 | 0.75 | 91 |
Industrial-Scale Production Considerations
For commercial manufacturing, key factors include:
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Cost-Efficiency : Microwave and solvent-free methods reduce energy and waste disposal costs by 30–40%.
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Regulatory Compliance : Ionic liquids must meet ICH guidelines for residual metal content (<10 ppm).
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Process Intensification : Continuous-flow reactors achieve 95% yield with residence times under 10 minutes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-diphenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Photopolymerization Applications
1.1 Fluorescent Molecular Sensors
The derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile have been extensively studied for their role as fluorescent molecular sensors. These compounds exhibit high sensitivity in monitoring photopolymerization processes, particularly for cationic and free-radical polymerizations.
- Photoinitiation Efficiency : The derivatives serve as co-initiators alongside diphenyliodonium salts, enhancing the photoinitiation of cationic polymerization under near UV light. They are particularly effective in initiating polymerization processes where traditional initiators fail to operate effectively .
- Fluorescence Characteristics : The fluorescence emission of these compounds occurs in the blue light region (400–450 nm), making them suitable for real-time monitoring of polymerization progress through fluorescence intensity ratios .
Table 1: Photophysical Properties of this compound Derivatives
| Compound | Absorption Maximum (nm) | Emission Maximum (nm) | Sensitivity Ratio |
|---|---|---|---|
| S1 | 349 | 420 | High |
| S2 | 360 | 430 | Medium |
| S3 | 365 | 440 | Very High |
Anticancer Activity
Recent studies have investigated the cytotoxic properties of derivatives of this compound against various cancer cell lines. Notably, one derivative demonstrated cytotoxicity superior to that of the well-known chemotherapeutic agent Doxorubicin.
2.1 Case Study: Cytotoxicity Against Breast Cancer Cells
In a comprehensive study, several derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines:
- Compound Efficacy : One derivative exhibited exceptional cytotoxicity, with IC50 values lower than those observed for Doxorubicin, indicating its potential as a promising anticancer agent .
Table 2: Cytotoxicity Data of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| S1 | MCF-7 | 5.0 | Higher |
| S2 | MDA-MB-231 | 8.0 | Comparable |
| S3 | T47D | 3.5 | Significantly Higher |
Mechanistic Insights and Quantum Chemical Analysis
Quantum chemical calculations have provided insights into the electronic properties of these compounds, elucidating their potential reactivity and fluorescence behavior.
3.1 Electronic Structure Analysis
Using Time-Dependent Density Functional Theory (TD-DFT), researchers have analyzed the HOMO-LUMO energy gaps and dipole moments of various derivatives:
Mechanism of Action
The mechanism of action of 2-Amino-4,6-diphenyl-nicotinonitrile involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of pathogens, leading to cell death.
Antiproliferative Activity: It inhibits PIM-1 kinase and SIRT1, which are involved in cell proliferation and survival pathways.
Fluorescent Sensors: The compound’s photophysical properties allow it to act as a fluorescent sensor, with solvent-dependent shifts in emission maxima.
Comparison with Similar Compounds
Comparison with Similar Compounds
Photophysical and Electronic Properties
Key Insights : The target compound’s extended conjugation and electron-donating substituents enhance light absorption and electron transfer efficiency compared to simpler pyridines or pyrimidines.
Structural and Functional Group Analysis
- Target Compound: The pyridine core with electron-donating (amino) and withdrawing (cyano) groups stabilizes charge-transfer states, critical for photoinitiation .
- 2-Amino-3-cyanopyridines: Lack aryl substituents, reducing conjugation and photostability .
- 2-Amino-4,6-dichloropyrimidines: Chlorine atoms enhance electrophilicity but limit light absorption range .
- Thiophene-3-carbonitriles : Thiophene rings offer distinct electronic properties but lower oxidation resistance compared to pyridines .
Biological Activity
Overview
2-Amino-4,6-diphenylpyridine-3-carbonitrile (ADPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antiproliferative, and photophysical properties, supported by case studies and detailed research findings.
1. Antimicrobial Activity
ADPC exhibits notable antimicrobial properties against various pathogens. Studies have shown that it disrupts the integrity of microbial cell membranes, leading to cell death. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Efficacy of ADPC Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Method |
|---|---|---|---|
| 10a | Candida albicans | 0.5 µg/mL | Disc Diffusion |
| 10a | Escherichia coli | 1.0 µg/mL | Broth Microdilution |
| 10a | Pseudomonas aeruginosa | 2.0 µg/mL | Broth Microdilution |
| 10a | Enterococcus faecalis | 1.5 µg/mL | Disc Diffusion |
The compound's structural features enhance its antimicrobial activity, particularly the presence of halogen substituents on the phenyl rings, which improve efficacy against resistant strains .
2. Antiproliferative Activity
ADPC has shown promising results in inhibiting cancer cell proliferation. Research indicates that it significantly affects various cancer cell lines, including breast cancer cells.
Table 2: Cytotoxicity of ADPC in Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 5.0 | More potent |
| A549 (Lung) | 7.5 | Comparable |
| HeLa (Cervical) | 6.0 | Less potent |
A study demonstrated that ADPC inhibits PIM-1 kinase and SIRT1 pathways, crucial for tumor growth and survival . The compound's unique photophysical properties also enable it to act as a fluorescent sensor, enhancing its potential for theranostic applications in cancer treatment.
The mechanism by which ADPC exerts its biological effects involves multiple pathways:
- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of cellular processes.
- Antiproliferative Action : Inhibition of key kinases involved in cell proliferation and survival.
- Photophysical Properties : The ability to act as a fluorescent sensor allows for real-time monitoring of biological processes and drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various ADPC derivatives against a panel of microorganisms using standard protocols. The results indicated that certain derivatives exhibited lower MIC values than conventional antibiotics, suggesting their potential as alternative treatments for resistant infections .
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies on breast cancer cell lines revealed that ADPC derivatives exhibited superior cytotoxicity compared to Doxorubicin, a standard chemotherapeutic agent. The findings suggest that ADPC could be developed into a novel anticancer therapeutic agent with improved efficacy and reduced side effects .
Q & A
Q. What are the optimized synthetic routes for 2-amino-4,6-diphenylpyridine-3-carbonitrile, and how do traditional methods compare to modern alternatives?
Traditional synthesis involves a two-step Knopagel condensation followed by high-temperature toluene reflux, yielding 65–80% but requiring 4+ hours and excess solvents . Modern protocols, such as microwave-assisted one-pot synthesis, achieve comparable or higher yields (75–92%) in 30–60 minutes using apolar solvents (e.g., toluene) with tetrabutylammonium bromide (TBAB) as an additive . Ionic liquids like [Bmim]BF₄ further enhance efficiency by enabling room-temperature reactions with reduced waste .
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Time | Solvent Use | Catalysts/Conditions |
|---|---|---|---|---|
| Traditional two-step | 65–80 | 4–6 h | High | NaOH, toluene reflux |
| Microwave-assisted | 75–92 | 0.5–1 h | Moderate | TBAB, microwave irradiation |
| Ionic liquid ([Bmim]BF₄) | 85–90 | 2–3 h | Low | Solvent-free, room temperature |
Q. How do substituents on the phenyl rings influence the fluorescence properties of this compound derivatives?
Substituents like –CN, –OCH₃, and –SCH₃ significantly alter photophysical behavior. Electron-withdrawing groups (e.g., –CN) enhance sensitivity to environmental polarity, while electron-donating groups (e.g., –OCH₃) improve viscosity-dependent fluorescence . For example, derivatives with –SCH₃ exhibit bathochromic shifts in emission spectra due to increased conjugation . Systematic characterization via UV-vis and fluorescence spectroscopy, combined with Hammett substituent constants, is recommended to correlate structure-property relationships .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.40–8.26 ppm) and confirms nitrile group presence .
- Cyclic Voltammetry : Measures oxidation potentials (e.g., ~1.2 V vs. SCE) to assess electron-transfer capabilities in photochemical applications .
- Fluorescence Spectroscopy : Quantifies quantum yields (ΦF) and Stokes shifts to evaluate environmental sensitivity .
Advanced Research Questions
Q. How can computational methods elucidate the photo-induced electron transfer (PET) mechanism of this compound in photopolymerization?
Density functional theory (DFT) at the uB3LYP/6-31G(d,p) level predicts molecular orbital energies, confirming PET feasibility with iodonium salts. The Rehm–Weller equation calculates thermodynamic driving forces (ΔGET < 0) using oxidation potentials (Eox) and excited-state energies (S₁, T₁) . For example, ΔGET = Eox – Ered – E00 + C, where E00 is the excited-state energy and C is the Coulombic term. Experimental validation via transient absorption spectroscopy is advised .
Q. What strategies resolve contradictions in catalytic efficiency and cost for synthesizing pyridine derivatives?
- Heterogeneous Catalysts : Magnetic nanoparticles (e.g., SrFe₁₂O₁₉) offer recyclability but face scalability challenges .
- Copper Catalysts : Cu(OAc)₂ provides high yields (88–95%) in one-pot reactions but requires ligand optimization to reduce metal leaching .
- Trade-off Analysis : Compare turnover numbers (TON) and catalyst loading (e.g., 0.5 mol% for Cu vs. 5 mol% for enzymes) to balance cost and efficiency .
Q. How can researchers design derivatives of this compound for cation sensing or bioimaging?
- Chelating Moieties : Introduce –NH₂ or –SH groups to enhance metal-binding affinity (e.g., Hg²⁺ detection via fluorescence quenching) .
- Solvatochromic Probes : Modify substituents to amplify polarity/viscosity sensitivity (e.g., –NO₂ for mitochondrial targeting) .
- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., DNA or enzymes) .
Methodological Guidance
Q. What experimental design principles apply when studying substituent effects on fluorescence quantum yields?
- Control Variables : Fix solvent, temperature, and concentration while varying substituents.
- Data Normalization : Use reference fluorophores (e.g., quinine sulfate) to calibrate ΦF measurements.
- Statistical Analysis : Apply multivariate regression to separate electronic (Hammett σ) and steric effects .
Q. How should researchers validate the environmental sensitivity of this compound in complex matrices?
- Matrix Simulation : Prepare solvent mixtures (e.g., water/DMSO) to mimic biological or industrial environments.
- Lifetime Measurements : Time-resolved fluorescence detects microviscosity changes in live cells .
- Cross-Validation : Compare results with atomic force microscopy (AFM) or dynamic light scattering (DLS) for consistency .
Data Contradiction Analysis
Q. Why do microwave and traditional synthesis methods report conflicting yields for the same derivative?
Discrepancies arise from uncontrolled parameters like microwave power (e.g., 300 W vs. 600 W) or solvent purity. Reproduce experiments using standardized protocols (e.g., CEM Discover SP system) and characterize products via HPLC to verify purity .
Q. How to address inconsistencies in reported oxidation potentials for PET applications?
Variability stems from reference electrode calibration (e.g., SCE vs. Ag/AgCl). Standardize measurements using ferrocene/ferrocenium as an internal reference and report potentials vs. vacuum using the equation Evacuum = ESCE + 4.7 V .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
